6-chloro-3-nitro-N-phenylpyridin-2-amine
Overview
Description
6-chloro-3-nitro-N-phenylpyridin-2-amine is a chemical compound with the molecular formula C11H8ClN3O2. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom at the 6-position, a nitro group at the 3-position, and an N-phenylamine group at the 2-position. This compound is used extensively in scientific research due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-nitro-N-phenylpyridin-2-amine typically involves the nitration of 6-chloro-2-aminopyridine followed by the coupling of the resulting 6-chloro-3-nitropyridine with aniline. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial process also includes steps for the purification and isolation of the compound to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-nitro-N-phenylpyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 6-chloro-3-amino-N-phenylpyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives.
Scientific Research Applications
6-chloro-3-nitro-N-phenylpyridin-2-amine is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 6-chloro-3-nitro-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylamine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-aminopyridine: Lacks the nitro and phenylamine groups, making it less versatile in chemical reactions.
3-nitro-N-phenylpyridin-2-amine: Lacks the chlorine atom, which affects its reactivity and applications.
6-chloro-3-nitropyridine: Lacks the phenylamine group, limiting its use in biological applications.
Uniqueness
6-chloro-3-nitro-N-phenylpyridin-2-amine is unique due to the presence of both the nitro and phenylamine groups, which provide a combination of redox activity and the ability to form various interactions with biological molecules. This makes it a valuable compound for diverse applications in scientific research.
Properties
IUPAC Name |
6-chloro-3-nitro-N-phenylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-10-7-6-9(15(16)17)11(14-10)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEVAHUAWWCGGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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